molecular formula C7H9N5O5 B1305419 [2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid CAS No. 333432-84-1

[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid

Cat. No. B1305419
CAS RN: 333432-84-1
M. Wt: 243.18 g/mol
InChI Key: SYOWHTRETFMRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid” is a chemical compound with the linear formula C14H13F3N6O3 . It has a molecular weight of 370.293 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 370.293 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

AMPA Receptor Modulation

Another interesting application is the modulation of AMPA receptors by compounds containing the 1,2,4-triazine ring. This could have implications in the treatment of neurological disorders and enhancing cognitive functions.

Each of these applications offers a promising field of study where the compound could significantly contribute to the advancement of medical and pharmaceutical sciences . Researchers can delve into these areas to uncover the full potential of [2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid in various therapeutic domains.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O5/c13-3(8-2-4(14)15)1-9-5-6(16)10-7(17)12-11-5/h1-2H2,(H,8,13)(H,9,11)(H,14,15)(H2,10,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOWHTRETFMRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)NC1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid

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